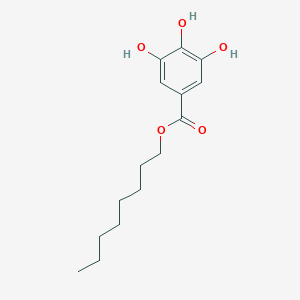
Octyl gallate
Overview
Description
Octyl gallate is an ester of gallic acid and is generally used as an antioxidant in food and pharmaceutical industries . It can act against the oxidative damage caused by reactive oxygen species (ROS) in the form of hydroxyl radicals or hydrogen peroxides, and reactive sulfur species (RSS) .
Synthesis Analysis
The synthesis of octyl gallate (OG), dodecyl gallate (DG), and hexadecyl gallate (HG) as antioxidants for linear low-density polyethylene (LLDPE) was reported . The structure and antioxidation of synthetic gallates were characterized by FTIR 1H NMR and oxidation induction time . Another synthesis method involves the reaction of n-octanol with ethyl gallate .
Molecular Structure Analysis
Octyl gallate has a molecular formula of C15H22O5, an average mass of 282.332 Da, and a monoisotopic mass of 282.146729 Da .
Chemical Reactions Analysis
Octyl gallate has been found to inhibit the release of reactive oxygen species (ROS), formation of neutrophil extracellular traps (NETs) in primary human neutrophils, and modulate the lipopolysaccharide (LPS) effect in neutrophil apoptosis . It also inhibited peripheral blood mononuclear cells (PBMCs) proliferation in vitro .
Physical And Chemical Properties Analysis
Octyl gallate is a white powder with a characteristic odor . It is very slightly soluble in water and soluble in alcohol . Its solubility in lard is 1.1% . Octyl gallate darkens in the presence of iron . It has a density of 1.2±0.1 g/cm3, a boiling point of 482.9±40.0 °C at 760 mmHg, and a flash point of 177.1±20.8 °C .
Scientific Research Applications
Inflammation and Immune Response Modulation
Octyl gallate has been found to decrease lymphocyte activation and regulate neutrophil extracellular traps release . It can act as an inhibitor of reactive oxygen species (ROS) release, modulate the lipopolysaccharide (LPS) effect in neutrophil apoptosis, and inhibit peripheral blood mononuclear cells (PBMCs) proliferation in vitro . This suggests its potential use as an adjuvant therapeutic strategy in inflammatory diseases .
Antioxidant and Anti-inflammatory Effects in Cancer Models
Octyl gallate is one of the gallic acid derivatives, with several protective effects, such as antioxidant and anti-inflammatory in cancer models . It has been studied for its action on the proliferation of lymphocytes, neutrophils activation, and its effectiveness in an experimental sepsis model .
Antifungal Efficacy Augmentation
Octyl gallate has been used as an intervention catalyst to augment the antifungal efficacy of Caspofungin . The co-application of Caspofungin with Octyl gallate greatly enhanced Caspofungin’s efficacy, achieving ≥99.9% elimination of filamentous fungi in vitro .
Self-Assembly in Supramolecules Systems
Octyl gallate has been used in a study to investigate the self-assembly in two comb-shaped supramolecules systems . These systems consist of octyl gallate, hydrogen bonded to the pyridine groups of polyisoprene-block-poly(vinylpyridine) diblock copolymers .
Genotoxicity Evaluation
The potential genotoxicity of octyl gallate has been evaluated in human lymphocytes, using in vitro chromosomal abnormalities (CA), sister chromatid exchange (SCE), cytokinesis block micronucleus cytome (CBMN-Cyt), micronucleus-FISH (MN-FISH), and comet tests .
Mechanism of Action
Target of Action
Octyl gallate (OG) is a derivative of gallic acid with several protective effects, such as antioxidant and anti-inflammatory properties . The primary targets of OG are the neutrophils and lymphocytes . It also targets the Leucine-rich repeat (LRR) domain of NLRP3 , a protein involved in the inflammatory response .
Mode of Action
OG interacts with its targets in several ways. It acts as an inhibitor of reactive oxygen species (ROS) release and neutrophil extracellular traps (NETs) formation in primary human neutrophils . It also modulates the lipopolysaccharide (LPS) effect in neutrophil apoptosis . Furthermore, OG inhibits the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro . By directly targeting the LRR domain of NLRP3, OG blocks the inflammatory cascade of the NLRP3 inflammasome .
Biochemical Pathways
OG affects several biochemical pathways. It inhibits the release of ROS, which are molecules involved in cell signaling and homeostasis . It also regulates the release of NETs, structures released by neutrophils during the inflammatory response . Additionally, OG modulates the effect of LPS, a molecule that triggers the immune response, on neutrophil apoptosis .
Pharmacokinetics
It’s known that the compound has been used in an experimental sepsis model in c57bl/6 mice . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of OG and their impact on its bioavailability.
Result of Action
The action of OG results in several molecular and cellular effects. It inhibits the release of ROS and the formation of NETs in primary human neutrophils . It also modulates the effect of LPS on neutrophil apoptosis . Furthermore, OG inhibits the proliferation of PBMCs in vitro .
Action Environment
The action of OG can be influenced by environmental factors. For instance, the hydrophobicity of OG plays a crucial role in its anti-ROS and anti-H. pylori activity . Furthermore, OG has been shown to have high stability against migration, suggesting that it could maintain its efficacy in different environments .
Safety and Hazards
Octyl gallate should be handled with care to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
octyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-2-3-4-5-6-7-8-20-15(19)11-9-12(16)14(18)13(17)10-11/h9-10,16-18H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPKURNSADTHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
| Record name | OCTYL GALLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040713 | |
| Record name | Octyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to creamy-white odourless solid, Solid | |
| Record name | OCTYL GALLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Octyl gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, freely soluble in ethanol, ether and propane-1,2-diol, 0.036 mg/mL at 20 °C | |
| Record name | OCTYL GALLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Octyl gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Octyl gallate | |
CAS RN |
1034-01-1 | |
| Record name | Octyl gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001034011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl gallate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3,4,5-trihydroxy-, octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl 3,4,5-trihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/079IIA2811 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Octyl gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Between 99 °C and 102 °C after drying at 90 °C for six hours, 94 - 95 °C | |
| Record name | OCTYL GALLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Octyl gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
* **Molecular mobility and oxygen permeability:** In zein films, octyl gallate increases molecular mobility and oxygen permeability, potentially impacting shelf life and preservation [].* **Microstructure:** It can induce aggregation of zein complexes, leading to a more condensed film structure []. * **Antimicrobial properties:** When grafted onto chitosan coatings, octyl gallate imparts strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, enhancing the material's protective properties [].* **Encapsulation in nanoparticles:** Encapsulating octyl gallate within nanoparticles, such as liposomes or solid lipid nanoparticles, can enhance its stability, solubility, and bioavailability. * **Complexation with cyclodextrins:** Forming inclusion complexes with cyclodextrins can improve octyl gallate's solubility and stability in aqueous solutions.- Antioxidant and anti-inflammatory effects: Octyl gallate effectively scavenges reactive oxygen and nitrogen species, inhibits pro-inflammatory cytokine production, and downregulates the expression of inflammatory genes in cellular models [, ].
- Antifungal and antibacterial activity: It exhibits potent activity against various fungi and bacteria in vitro [, , ].
- Antitumor effects: Octyl gallate inhibits the proliferation of various cancer cell lines and induces apoptosis in vitro [].
- Anti-inflammatory activity: Octyl gallate ameliorates inflammation in mouse models of foot gout and sepsis [].
- Cognitive improvement: In a transgenic mouse model of Alzheimer's disease, octyl gallate, particularly in combination with ferulic acid, improves cognitive function and reduces amyloid-beta plaques [].
- Fungal resistance: Octyl gallate's ability to induce endogenous reactive oxygen species (ROS) in fungi [] suggests that fungi with enhanced antioxidant defense mechanisms might exhibit resistance.
ANone: The provided research primarily focuses on the fundamental biological activities, mechanisms of action, and potential therapeutic applications of octyl gallate. It doesn't delve into the specifics of drug delivery systems, biomarkers, analytical method validation, environmental impact, dissolution kinetics, or alternative compounds. Similarly, information regarding research infrastructure, historical context, and cross-disciplinary applications is limited within the scope of these studies.
- Food science: It serves as an antioxidant in various food products, extending their shelf life and preventing spoilage [, ].
- Material science: Octyl gallate is incorporated into edible films and coatings to enhance their antimicrobial properties and modulate their physical characteristics [, ].
- Biomedicine: Its antioxidant, anti-inflammatory, antimicrobial, and potential antitumor activities make it a promising candidate for developing therapeutic interventions for various diseases [, , , , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azaspiro[4.5]decane](/img/structure/B86298.png)
![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)




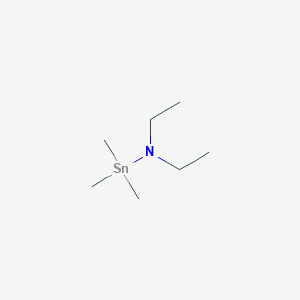

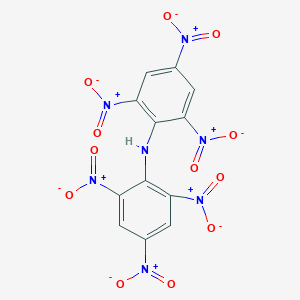
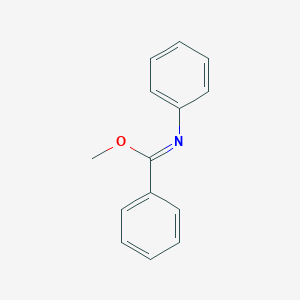
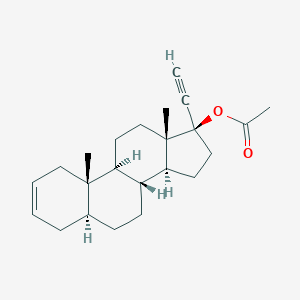
![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)
![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)